![molecular formula C10H7N3OS B2532563 5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 188250-53-5](/img/structure/B2532563.png)
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound that is part of a larger class of compounds known as fused pyrimidines . These compounds have been reported to have significant roles in heterocyclic chemistry due to their versatility and pharmaceutical interests .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a new series of fused pyrimidines were synthesized utilizing 6-styryl thiouracil as a simple synthon in the presence of ZnO NPs . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, S-alkylation of pyrimidine followed by cyclization with various reagents afforded the desired thiazolo[3,2-a]pyrimidines .Scientific Research Applications
- Dual PI3K/HDAC Inhibitors : Researchers have designed novel compounds by incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore. These dual-acting inhibitors target both phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) pathways. The representative dual PI3K/HDAC inhibitors demonstrated potent antiproliferative activities against cancer cell lines .
- PI3K Pathway Inhibition : The PI3K pathway plays critical roles in cancer cell growth, survival, and resistance to chemotherapy and targeted agents. Inhibitors targeting this pathway are actively being developed for cancer treatment .
- HDAC Inhibition : HDAC inhibitors alter gene expression and cell phenotype by modifying histone acetylation patterns. Compounds like vorinostat (SAHA), belinostat (PXD-101), and panobinostat (LBH-589) have been approved for treating various cancers .
Cancer Therapeutics
Epigenetic Modulation
Mechanism of Action
While the specific mechanism of action for “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one” is not available, related compounds have been found to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are known to induce multiple epigenetic modifications affecting signaling networks .
Future Directions
The development of novel dual PI3K/HDAC inhibitors, such as the ones related to “5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one”, is a promising avenue in cancer therapy . These compounds showed potent antiproliferative activities against certain cell lines in cellular assays , laying the foundation for potential anticancer therapeutics.
properties
IUPAC Name |
5-sulfanylidene-1,3-dihydroimidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-8-5-13-9(12-8)6-3-1-2-4-7(6)11-10(13)15/h1-4H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRQJYDINGPXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CC=CC3=NC(=S)N21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.